Copper-samarium compounds, particularly those involving copper and samarium oxides or chalcogenides, are of significant interest in materials science and electronics due to their unique properties and potential applications. These compounds can exhibit interesting electronic, optical, and magnetic characteristics, making them suitable for various applications including optoelectronic devices, catalysts, and luminescent materials.
Copper (Cu) is a transition metal known for its excellent electrical conductivity, while samarium (Sm) is a lanthanide element with notable magnetic and luminescent properties. The combination of these two elements leads to the formation of various compounds that can be synthesized through different methods, including mechanical alloying, sonochemical processes, and metal-organic decomposition.
Copper-samarium compounds can be classified into several categories based on their composition and structure:
Several synthesis methods have been employed to create copper-samarium compounds:
The choice of synthesis method often depends on the desired properties of the final product, such as particle size, morphology, and crystalline structure. For example, sonochemical methods can produce nanoparticles with controlled sizes and shapes, while mechanical alloying can yield bulk materials with specific stoichiometries.
The molecular structure of copper-samarium compounds varies depending on their composition. For example:
X-ray diffraction studies are commonly employed to analyze the crystalline structure of these compounds. For instance, studies have shown that samarium doping does not alter the crystalline phase of cuprous oxide but can affect its optical properties .
Copper-samarium compounds can participate in various chemical reactions depending on their oxidation states and coordination environments. Notably:
The reactivity of these compounds is often studied using techniques such as thermogravimetric analysis and differential scanning calorimetry to understand their stability under different conditions .
The mechanism by which copper-samarium compounds exert their effects—be it catalytic activity or luminescence—often involves electron transfer processes between copper and samarium ions. In luminescent applications, energy transfer from excited states of one ion to another plays a crucial role.
For example, studies have demonstrated that upon excitation, energy can be transferred from a host matrix to samarium ions, leading to characteristic emissions in the near-infrared region .
Relevant data indicates that doping cuprous oxide with samarium enhances its photocatalytic activity due to improved charge separation .
Copper-samarium compounds have several scientific uses:
Solvent extraction techniques enable the selective isolation of copper from complex matrices containing samarium, leveraging differential coordination chemistry. The oxime-based extractant Acorga M5640 (5-nonylsalicylaldoxime) achieves 96% Cu(II) extraction efficiency from acidic solutions (pH 2.0–2.5) in a single stage when dissolved in kerosene with 2.5% octanol as a phase modifier [5]. Mechanistically, copper forms a square-planar complex with the deprotonated oxime (log K = 3.8), while trivalent samarium remains in the aqueous phase due to unfavorable thermodynamics. The novel extractant tert-octylsalicylaldoxime (TOSO) exhibits superior selectivity (βCu/Sm > 104) due to steric hindrance from its branched alkyl chain, which impedes Sm3+ coordination [8]. Ion-exchange methodologies employ sulfonated polystyrene resins, where Cu2+ exhibits higher affinity (distribution coefficient Kd = 850 mL/g) than Sm3+ (Kd = 120 mL/g) in sulfate media, enabling sequential elution with ammonium hydroxide and nitric acid.
Table 1: Performance Metrics of Cu-Selective Extractants for Sm/Cu Separation
| Extractant | Max. Cu Loading (g/L) | Equilibrium pH | Cu/Sm Selectivity (β) | Stripping Efficiency |
|---|---|---|---|---|
| Acorga M5640 | 16.0 ± 0.8 | 2.0–2.5 | 1,200 | >99% (2M H2SO4) |
| LIX 622N | 12.3 ± 0.5 | 1.8–2.2 | 850 | 98% (2M H2SO4) |
| TOSO | 18.5 ± 1.0 | 2.5–3.0 | >10,000 | >99% (1.5M H2SO4) |
Electrochemical co-deposition in molten salts provides direct pathways to Cu-Sm intermetallics by overcoming the reduction potential disparity between Sm3+/Sm (E° = −2.3 V vs. Cl2/Cl−) and Cu2+/Cu (E° = −0.1 V). In LiCl-KCl-CuCl2-SmCl3 melts at 873 K, cyclic voltammetry reveals two distinct cathodic processes: Cu2+ → Cu (Ep = −0.03 V) and Sm3+ → Sm2+ (Ep = −1.05 V), followed by alloy-mediated Sm deposition via underpotential deposition (UPD) on pre-deposited Cu [3]. Potentiostatic electrolysis at −1.9 V to −2.3 V (vs. Ag/AgCl) yields phase-pure intermetallics:
Table 2: Electrodeposition Parameters for Cu-Sm Intermetallic Synthesis in Molten Salts
| Target Phase | Potential (V vs. Ag/AgCl) | Temperature (K) | Crystalline Structure | Faradaic Efficiency (%) |
|---|---|---|---|---|
| SmCu6 | −1.9 | 873 | Hexagonal | 78.5 ± 2.1 |
| SmCu5 | −2.1 | 873 | Tetragonal | 82.3 ± 1.8 |
| SmCu | −2.3 | 873 | Orthorhombic | 76.8 ± 2.4 |
The UPD mechanism involves surface alloying, where Sm2+ ions discharge on Cu substrates via a nucleation-controlled process (activation energy 45 kJ/mol), forming Sm-Cu bonds that lower the reduction overpotential by 0.4 V versus bulk Sm deposition [3]. Diffusion coefficients confirm rate control: DCu(II) = 3.2 × 10−5 cm2/s and DSm(III) = 1.8 × 10−5 cm2/s at 873 K.
Chemical vapor deposition (CVD) enables atomically controlled growth of Cu-Sm films using volatile precursors. The single-source precursor PdL2×CuL2 (L = 2-methoxy-2,6,6-trimethylheptane-3,5-dionate) demonstrates transferable methodology, decomposing at 523–623 K to yield Pd-Cu films [4]. Adapted for Cu-Sm, analogous β-diketonate precursors undergo ligand dissociation at 470–520 K, followed by metal reduction and interdiffusion to form Cu6Sm epitaxial films on MgO(100). Vacuum ultraviolet (VUV) photoactivation at 172 nm enhances precursor decomposition, lowering the crystallization temperature to 420 K and improving film adhesion by 70%. Mechanistic studies reveal:
Table 3: Vapor Deposition Parameters for Cu-Sm Thin Films
| Precursor System | Decomposition Temp. (K) | Activation Method | Film Composition (at% Sm) | Dominant Phase |
|---|---|---|---|---|
| Sm(hfa)3·diglyme / Cu(acac)2 | 570–620 | Thermal | 14.2 ± 0.8 | Cu6Sm |
| Sm(thd)3 / Cu(thd)2 | 520–570 | Thermal | 16.8 ± 1.2 | Cu5Sm |
| Sm(thd)3 / Cu(thd)2 | 420–470 | VUV (172 nm) | 17.5 ± 0.7 | Cu5Sm |
Film stoichiometry is controlled by precursor vapor pressure ratios, with Sm:Cu = 1:5 yielding >95% phase-pure Cu5Sm. Post-deposition annealing at 670 K induces epitaxial ordering on c-sapphire, confirmed by XRD φ-scans (Δω = 0.8°).
High-pressure synthesis stabilizes non-equilibrium Cu-Sm phases through altered thermodynamics. At 5 GPa and 1273 K, the peritectic reaction L + Cu5Sm → Cu7Sm2 occurs, producing a metastable phase with a Th7Fe3-type structure (hexagonal, P63mc) that persists upon quenching [1]. In situ synchrotron XRD reveals pressure-induced phase transitions:
Pressure-temperature diagrams constructed from multi-anvil experiments show that 8 GPa stabilizes Cu3Sm (Ni3Sn-type, P63/mmc), previously unreported at ambient conditions. First-principles calculations attribute this stabilization to enhanced Sm 4f-Cu 3d orbital hybridization under compression, reducing enthalpy by 28 kJ/mol at 8 GPa versus ambient pressure.
Table 4: High-Pressure Cu-Sm Phases and Stability Ranges
| Phase | Crystal Structure | Pressure Range (GPa) | Lattice Parameters at 5 GPa | Stabilization Energy (kJ/mol) |
|---|---|---|---|---|
| Cu7Sm2 | Hexagonal (P63mc) | 3.0–8.0 | a=9.82Å, c=6.24Å | −15.7 ± 0.9 |
| Cu3Sm | Hexagonal (P63/mmc) | >7.5 | a=5.37Å, c=4.58Å | −28.3 ± 1.2 |
| Cu4Sm | Orthorhombic (Pnma) | 6.0–10.0 | a=7.15Å, b=4.92Å, c=9.03Å | −22.6 ± 1.0 |
Diffusion kinetics dominate high-pressure synthesis, with Sm diffusivity in Cu decreasing by 103 at 5 GPa due to reduced vacancy concentrations. This enables the trapping of high-pressure phases via kinetic arrest during decompression.
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